2-[Methyl(nitroso)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(nitroso)amino]acetamide is an organic compound with the molecular formula C₃H₇N₃O₂ It is known for its unique structure, which includes a nitroso group (-NO) attached to a methylamino group (-NHCH₃) and an acetamide group (-CONH₂)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(nitroso)amino]acetamide typically involves the reaction of methylamine with nitrous acid, followed by the addition of acetic anhydride. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
-
Formation of Nitrosomethylamine: : [ \text{CH}_3\text{NH}_2 + \text{HNO}_2 \rightarrow \text{CH}_3\text{N(NO)}\text{H} + \text{H}_2\text{O} ]
-
Acetylation: : [ \text{CH}_3\text{N(NO)}\text{H} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{N(NO)}\text{CH}_2\text{CONH}_2 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(nitroso)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can react with the acetamide group.
Major Products
Oxidation: Formation of nitroacetamide derivatives.
Reduction: Formation of methylaminoacetamide.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(nitroso)amino]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[Methyl(nitroso)amino]acetamide involves its ability to donate nitroso groups to other molecules. This nitrosation process can modify the structure and function of target molecules, leading to various biological effects. The compound can interact with nucleophiles, such as amines and thiols, forming stable nitroso derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitrosomethylamine: Similar structure but lacks the acetamide group.
N-Nitrosoacetamide: Similar structure but lacks the methylamino group.
N-Nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
2-[Methyl(nitroso)amino]acetamide is unique due to the presence of both a nitroso group and an acetamide group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
10242-53-2 |
---|---|
Molekularformel |
C3H7N3O2 |
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
2-[methyl(nitroso)amino]acetamide |
InChI |
InChI=1S/C3H7N3O2/c1-6(5-8)2-3(4)7/h2H2,1H3,(H2,4,7) |
InChI-Schlüssel |
DZPGPJZHUBRHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.